

Introduction: The Significance of Aryl Propionic Acid Scaffolds

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Compound of Interest

Compound Name: 3-(2-(Methoxycarbonyl)phenyl)propanoic acid

Cat. No.: B2741405

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The aryl propionic acid motif is a cornerstone in modern medicinal chemistry, most famously represented by the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.[1] These compounds typically function by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[1] Beyond inflammation, derivatives of this structural class have shown a wide spectrum of biological activities, including anticancer, antibacterial, and anticonvulsant properties.[1]

3-(2-(Methoxycarbonyl)phenyl)propanoic acid is a bifunctional derivative belonging to this important class. Its structure, featuring both a free propanoic acid chain and a protected carboxylic acid (as a methyl ester) on the aromatic ring, makes it a highly versatile building block for chemical synthesis. This guide will elucidate its formal nomenclature, properties, a representative synthetic pathway, and its potential as a strategic intermediate in the design of novel therapeutic agents and chemical probes.

IUPAC Nomenclature and Chemical Structure

The formal identification of a chemical entity is critical for regulatory, safety, and patent documentation. The compound in focus is systematically named according to IUPAC conventions, though it is also known by several synonyms in commercial and database contexts.

IUPAC Name: 3-(2-methoxycarbonylphenyl)propanoic acid.[2]

Synonyms:

- 2-(Methoxycarbonyl)benzenepropanoic acid[2]
- 3-(o-carbomethoxyphenyl)propanoic acid

Key Identifiers:

- CAS Number: 81329-74-0[2][3]
- Molecular Formula: $C_{11}H_{12}O_4$ [2]
- Molecular Weight: 208.21 g/mol [2]

The structure features a benzene ring substituted at the ortho (1 and 2) positions with a propanoic acid group and a methoxycarbonyl (methyl ester) group.

Caption: Chemical structure of 3-(2-methoxycarbonylphenyl)propanoic acid.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical properties is essential for its handling, storage, and application in experimental settings. The following data has been aggregated from authoritative chemical databases.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ O ₄	PubChem[2]
Molecular Weight	208.21 g/mol	PubChem[2]
XLogP3	2.1	PubChem[2]
Hydrogen Bond Donor Count	1	PubChem[2]
Hydrogen Bond Acceptor Count	4	PubChem[2]
Appearance	White fine crystalline powder (typical for related compounds)	Echemi[4]
Storage	Sealed in dry, room temperature	BLDpharm[3]

GHS Hazard Statements: According to the Globally Harmonized System of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

- H302: Harmful if swallowed[2]
- H315: Causes skin irritation[2]
- H319: Causes serious eye irritation[2]
- H335: May cause respiratory irritation[2]

Expertise Insight: The bifunctional nature of this molecule, containing both a hydrogen bond donor (the carboxylic acid) and multiple acceptor sites (the carbonyl oxygens), influences its solubility and potential for intermolecular interactions, a key consideration in drug-receptor binding and crystallization.

Representative Synthesis and Purification Workflow

While numerous specific synthetic routes can be devised, a common and logical approach involves the selective reduction of a precursor containing a double bond conjugated to the

aromatic ring. The following protocol is a representative method based on established chemical principles for analogous compounds.[\[5\]](#)

Principle: The synthesis is based on the catalytic hydrogenation of 3-(2-(methoxycarbonyl)phenyl)acrylic acid. The carbon-carbon double bond of the acrylate is selectively reduced without affecting the aromatic ring or the ester group under controlled conditions using a palladium catalyst.

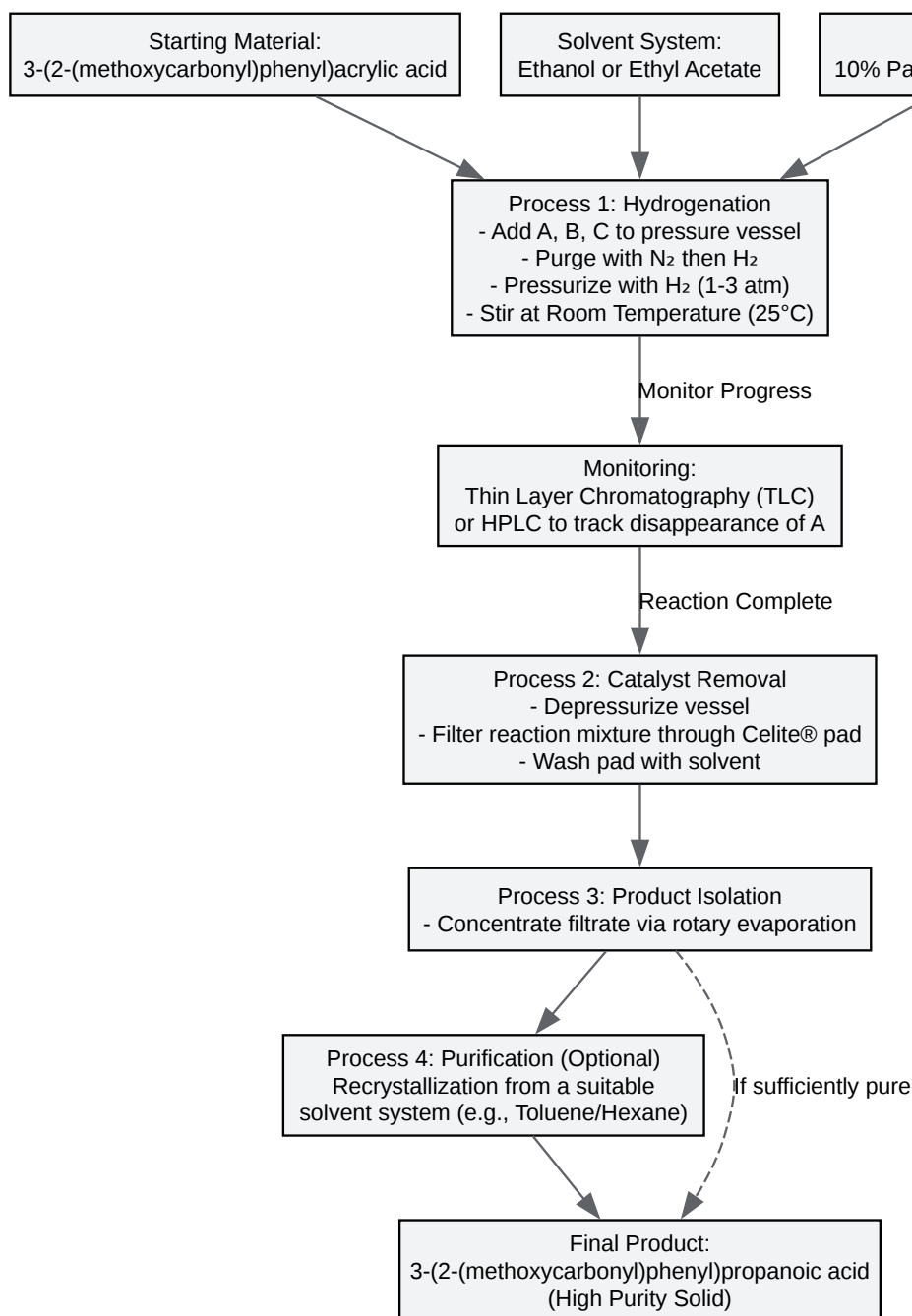


Figure 2: General Synthesis Workflow

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Caption: A representative workflow for the synthesis of the title compound.

Detailed Step-by-Step Protocol:

- **Vessel Preparation:** A pressure-rated hydrogenation vessel is charged with 3-(2-(methoxycarbonyl)phenyl)acrylic acid (1.0 eq).
- **Solvent and Catalyst Addition:** An appropriate solvent, such as ethanol, is added to dissolve the starting material. Subsequently, 10% Palladium on Carbon (5-10 mol%) is carefully added under an inert atmosphere (e.g., Nitrogen).
 - **Causality:** Ethanol is a common choice as it solubilizes the reactant and is inert to the reaction conditions. Pd/C is a highly effective and standard catalyst for the reduction of alkenes.
- **Hydrogenation:** The vessel is sealed, purged several times with nitrogen, and then with hydrogen gas. The vessel is then pressurized with hydrogen (typically 1-3 atmospheres) and the mixture is stirred vigorously at room temperature.
- **Reaction Monitoring:** The reaction progress is monitored by TLC or LC-MS until the starting material is fully consumed.
- **Work-up:** Upon completion, the vessel is carefully depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with additional solvent to ensure complete recovery of the product.
 - **Trustworthiness:** This filtration step is critical for removing the heterogeneous catalyst, which is pyrophoric and a potential contaminant. A self-validating protocol ensures the filtrate is clear and free of black palladium particles.
- **Isolation:** The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product, typically as an oil or solid.
- **Purification:** If necessary, the crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a crystalline solid.

Applications in Medicinal Chemistry and Drug Development

The true value of **3-(2-(methoxycarbonyl)phenyl)propanoic acid** lies in its utility as a versatile chemical scaffold. The differential reactivity of its two functional groups—the carboxylic acid and the methyl ester—can be exploited to build molecular complexity in a controlled manner.

1. **Scaffold for Novel NSAID Analogs:** The core aryl propionic acid structure is a validated pharmacophore for COX inhibition.[1] This compound allows for systematic modification. The free carboxylic acid can be converted into a variety of amides, esters, or other bioisosteres to explore structure-activity relationships (SAR) while the methyl ester on the ring can be hydrolyzed at a later stage to reveal a second acidic site or be used for further derivatization.
2. **Intermediate for Complex Molecule Synthesis:** The compound serves as a key intermediate for building more complex drug candidates. For instance, the propanoic acid side chain can be elaborated, or the aromatic ring can undergo further substitution, using the existing groups to direct the regiochemistry. This is particularly relevant in the synthesis of targeted therapies where a core scaffold is linked to other functional molecules.[6]
3. **Synthesis of Dual-Mechanism Drugs:** There is a growing interest in developing single molecules that can modulate multiple biological targets.[7][8] For example, derivatives of aryl propionic acids have been explored for their potential to inhibit both COX enzymes and matrix metalloproteinases (MMPs), which could be beneficial in treating cancer or arthritis.[7][8] This compound provides a starting point for synthesizing such dual-action agents by allowing for the attachment of a second pharmacophore.

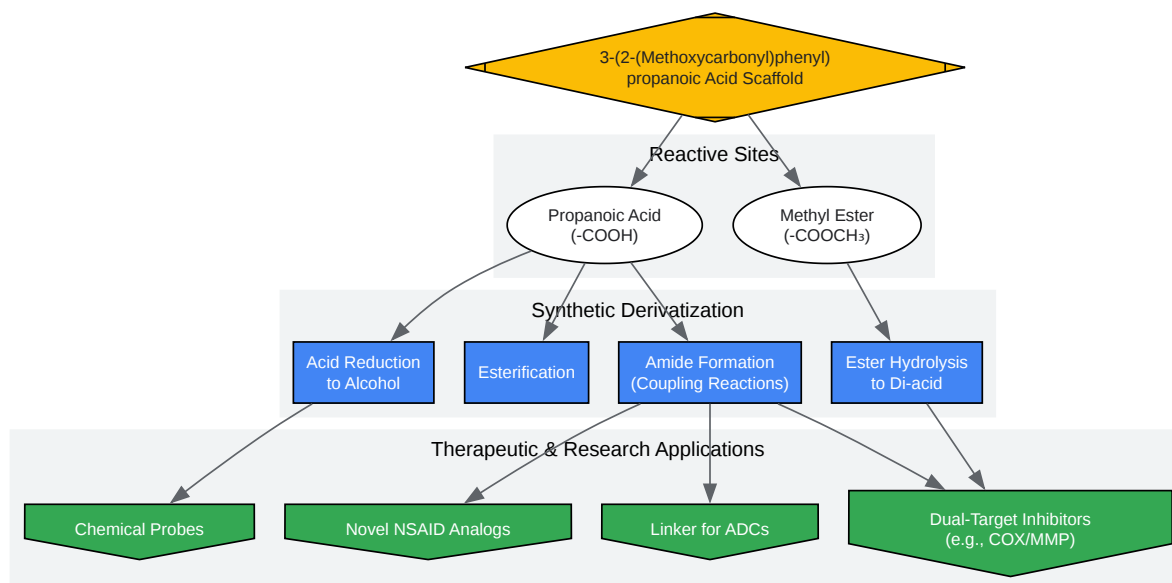


Figure 3: Role as a Versatile Scaffold in Drug Discovery

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Caption: Conceptual diagram of the compound's utility in drug discovery.

Conclusion

3-(2-(Methoxycarbonyl)phenyl)propanoic acid is more than a simple chemical. It represents a strategically designed intermediate for advanced chemical synthesis. Its well-defined structure, predictable reactivity, and direct lineage to the pharmacologically significant aryl propionic acid class make it a valuable tool for professionals in drug development and chemical research. By understanding its properties and synthetic potential, researchers can leverage this compound to accelerate the discovery of novel therapeutics and molecular probes.

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References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. 3-[2-(Methoxycarbonyl)phenyl]propanoic acid | C₁₁H₁₂O₄ | CID 10398133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 81329-74-0|3-(2-(Methoxycarbonyl)phenyl)propanoic acid|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. prepchem.com [prepchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl) Propanoic Acid Derivatives as Dual Mechanism Drugs | Technology Networks [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
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